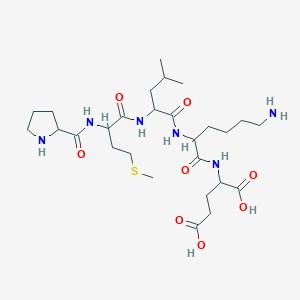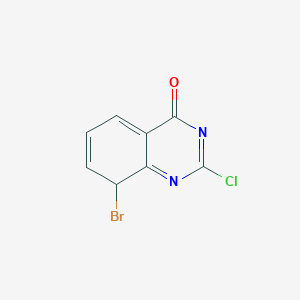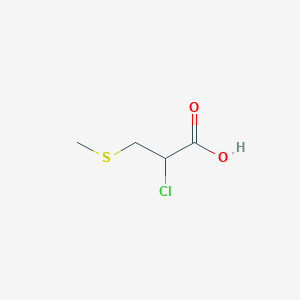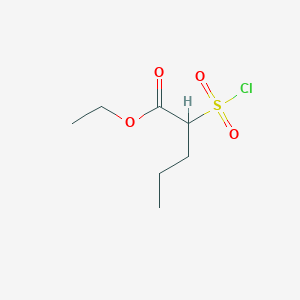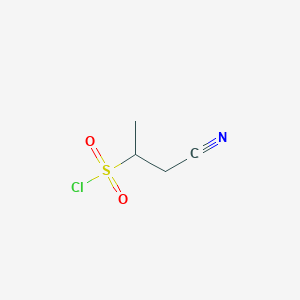![molecular formula C25H30N4O5S B12356233 2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide is a complex organic compound with a molecular formula of C25H22N4O5S and a molecular weight of 490.53 g/mol. This compound is notable for its intricate structure, which includes a quinoline core, a sulfamoylphenyl group, and a carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction using 4-sulfamoylphenyl ethylamine.
Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate product with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate cellular activities and exert its biological effects.
Comparison with Similar Compounds
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide can be compared with other similar compounds, such as :
2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide: This compound has a similar sulfamoylphenyl group but a different core structure.
2-oxo-2-[(3-sulfamoylphenyl)amino]ethyl 4-nitrobenzoate: This compound also contains a sulfamoylphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C25H30N4O5S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O5S/c26-35(33,34)19-10-8-16(9-11-19)12-13-27-24(31)17-4-3-5-18(14-17)28-25(32)21-15-23(30)29-22-7-2-1-6-20(21)22/h3-5,8-11,14,20-22H,1-2,6-7,12-13,15H2,(H,27,31)(H,28,32)(H,29,30)(H2,26,33,34) |
InChI Key |
GRGVKIKEWBNTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


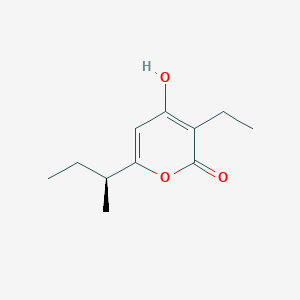
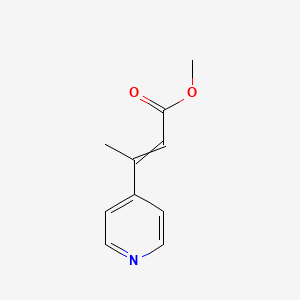
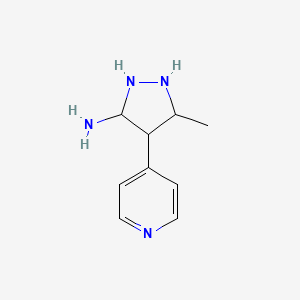
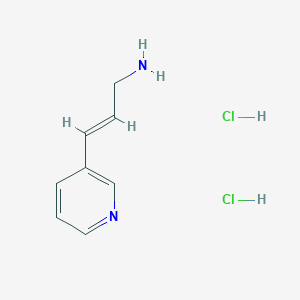
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
